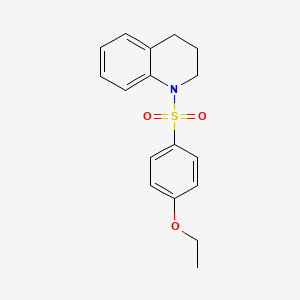![molecular formula C21H23F3N2O5S B4385428 2-methoxy-5-methyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4385428.png)
2-methoxy-5-methyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Übersicht
Beschreibung
2-methoxy-5-methyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound with a variety of functional groups, including methoxy, methyl, morpholinyl, oxoethyl, trifluoromethyl, and benzenesulfonamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the sulfonation of a suitable aromatic compound, followed by the introduction of the trifluoromethyl group through a Friedel-Crafts reaction. The morpholinyl group can be introduced via a nucleophilic substitution reaction, and the final product is obtained through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity. The purification process may involve recrystallization, chromatography, or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-5-methyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxoethyl group can be reduced to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-methyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 2-methoxy-5-methyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholinyl group may interact with hydrogen bond donors or acceptors, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methoxy-5-methyl-N-[2-(4-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- 2-methoxy-5-methyl-N-[2-(4-pyrrolidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Uniqueness
Compared to similar compounds, 2-methoxy-5-methyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has unique structural features that may confer distinct biological activities. The presence of the morpholinyl group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to certain molecular targets, making it a valuable candidate for drug development.
Eigenschaften
IUPAC Name |
2-methoxy-5-methyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O5S/c1-15-6-7-18(30-2)19(12-15)32(28,29)26(14-20(27)25-8-10-31-11-9-25)17-5-3-4-16(13-17)21(22,23)24/h3-7,12-13H,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWAZWJNGFSOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N2CCOCC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


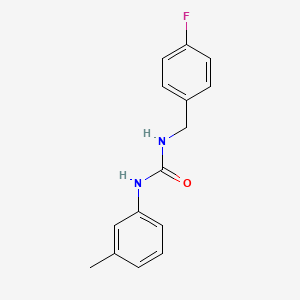

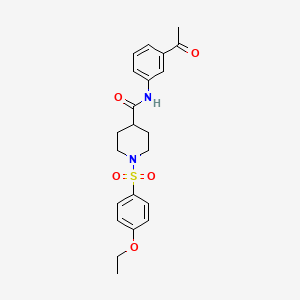
![Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B4385363.png)
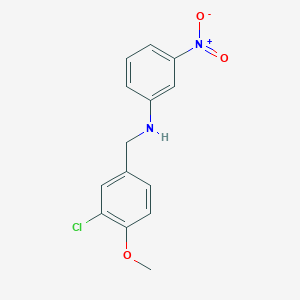
![N-{2-[(diethylamino)carbonyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4385365.png)
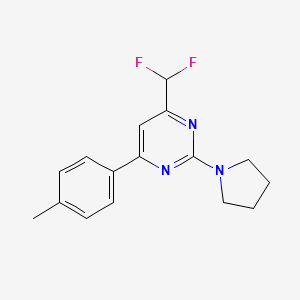
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B4385387.png)
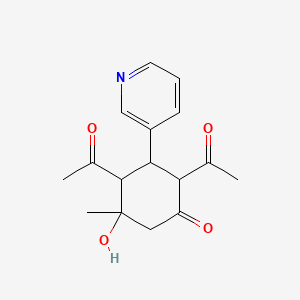
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4385421.png)
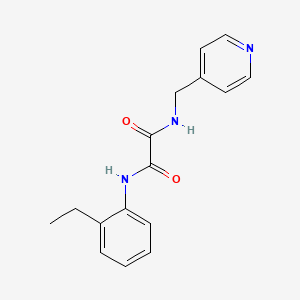
![3-[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4385433.png)
![N-[(4-fluorophenyl)methyl]-N'-(4-propan-2-ylphenyl)oxamide](/img/structure/B4385434.png)
